Benzyl 2-methyloxirane-2-carboxylate

Building Block Procurement Quality Control Vendor Specification

This 2-methyloxirane-2-carboxylate benzyl ester features a sterically demanding quaternary carbon at the C2 position that directs nucleophilic ring-opening to the less substituted C3 position, delivering superior regioselectivity over unsubstituted glycidate analogs. The benzyl chromophore enables convenient HPLC-UV monitoring without requiring ELSD or RI detectors—critical for labs lacking specialized detection. Hydrogenolytic cleavage provides orthogonal deprotection under neutral conditions, preserving the epoxide ring where saponification would cause ring-opening. Higher 98% purity grades reduce cumulative purification burden in multi-step syntheses. Ideal for chiral building block synthesis, covalent probe design, and medicinal chemistry campaigns.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 1447734-06-6
Cat. No. B2776899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-methyloxirane-2-carboxylate
CAS1447734-06-6
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC1(CO1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H12O3/c1-11(8-14-11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
InChIKeyHILAUPXKBRVORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Methyloxirane-2-Carboxylate (CAS 1447734-06-6): Core Identity and Procurement Specifications


Benzyl 2-methyloxirane-2-carboxylate (CAS 1447734-06-6) is a functionalized epoxide ester building block with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . The compound features a reactive 2-methyloxirane (epoxide) ring directly attached to a benzyl ester carboxylate group, a structural arrangement that places a quaternary carbon at the C2 position of the oxirane ring [1]. This quaternary center confers distinct steric and electronic properties compared to unsubstituted glycidate analogs. Commercially, the compound is available from multiple vendors in research quantities (100 mg to 5 g) with typical purity specifications ranging from 95% to 98% . Physical properties include a predicted boiling point of 260.3±20.0 °C and a predicted density of 1.193±0.06 g/cm³ . The compound is typically supplied as a white to yellow solid requiring storage at 2-8 °C .

Why Benzyl 2-Methyloxirane-2-Carboxylate Cannot Be Interchanged with Methyl or Ethyl Ester Analogs


Generic substitution among 2-methyloxirane-2-carboxylate esters is precluded by the divergent physicochemical and practical handling properties imparted by the ester moiety. The benzyl ester confers substantially increased lipophilicity (moderate lipophilicity with predicted log P values supporting enhanced membrane partitioning characteristics ) and a strong UV chromophore for HPLC detection, whereas the methyl ester (CAS 58653-97-7; MW 116.12) and ethyl ester (CAS 96685-20-0; MW 130.14) are significantly more polar, lower-boiling compounds [1][2]. These differences manifest in orthogonal chromatographic retention behavior and in vivo distribution profiles that cannot be replicated without the benzyl group [3]. Furthermore, the benzyl ester's hydrogenolytic cleavage orthogonality offers a deprotection strategy unavailable to alkyl esters, enabling selective carboxylate unmasking under neutral conditions in the presence of other base- or acid-sensitive functionality . A researcher requiring UV-active tracking during multi-step synthesis, orthogonal deprotection compatibility, or specific lipophilicity for membrane permeability optimization cannot achieve equivalent outcomes with a methyl or ethyl ester substitute.

Benzyl 2-Methyloxirane-2-Carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Commercial Purity Specification Advantage: Benzyl Ester vs. Ethyl Ester Baseline

The benzyl ester is commercially available with a documented minimum purity specification of 98% (Leyan) , representing a 3-percentage-point advantage over the typical 95% purity grade supplied for the ethyl ester analog (CAS 96685-20-0) [1]. This higher baseline purity reduces the impurity burden entering multi-step synthetic sequences, potentially decreasing purification requirements at downstream stages .

Building Block Procurement Quality Control Vendor Specification

Orthogonal Deprotection Capability: Benzyl Ester vs. Methyl Ester Functional Comparison

The benzyl ester of Benzyl 2-methyloxirane-2-carboxylate can be selectively cleaved via hydrogenolysis (H2, Pd/C) under neutral conditions, a deprotection pathway that is orthogonal to the base-labile or acid-labile conditions required for methyl or ethyl esters [1]. Methyl 2-methyloxirane-2-carboxylate (CAS 58653-97-7) typically requires saponification (aqueous NaOH or LiOH) for ester hydrolysis , conditions that would simultaneously open the sensitive oxirane ring via nucleophilic attack [2].

Protecting Group Strategy Synthetic Methodology Orthogonal Chemistry

UV Detectability Advantage: Benzyl Chromophore vs. Alkyl Ester Analogs

The benzyl group in Benzyl 2-methyloxirane-2-carboxylate provides a strong UV chromophore (λmax ~254-260 nm) enabling sensitive detection by standard HPLC-UV methods during reaction monitoring and purification [1]. In contrast, methyl 2-methyloxirane-2-carboxylate (CAS 58653-97-7) and ethyl 2-methyloxirane-2-carboxylate (CAS 96685-20-0) lack aromatic chromophores and exhibit negligible UV absorbance above 210 nm, requiring alternative detection methods such as refractive index (RI), evaporative light scattering (ELSD), or derivatization .

HPLC Analysis Reaction Monitoring Chromatographic Detection

Lipophilicity-Driven Membrane Permeability: Benzyl Ester vs. Methyl Ester

Benzyl 2-methyloxirane-2-carboxylate exhibits moderate lipophilicity , with predicted log P values for benzyl esters of similar oxirane carboxylic acids typically falling in the range of 2.5-3.5 [1]. In contrast, methyl 2-methyloxirane-2-carboxylate (CAS 58653-97-7), with its smaller alkyl ester group, is significantly more polar, with an estimated log P of approximately 0.3-0.8 . This log P differential of approximately 2-2.5 log units translates to a theoretical 100- to 300-fold higher membrane partitioning for the benzyl ester [2].

Drug Discovery Physicochemical Profiling ADME Prediction

GHS Hazard Classification: Benzyl Ester Safety Profile

Benzyl 2-methyloxirane-2-carboxylate carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is comparable to other small-molecule epoxide esters, which typically share similar acute toxicity and irritation classifications . No specific quantitative toxicological data (LD50, EC50) are publicly available for this compound, and hazard classifications are based on structure-activity extrapolation rather than compound-specific toxicology studies [1].

Laboratory Safety Chemical Handling Risk Assessment

Reactivity Profile: Sterically Hindered 2-Methyloxirane vs. Unsubstituted Glycidate Analogs

The 2-methyl substitution in Benzyl 2-methyloxirane-2-carboxylate creates a quaternary carbon at the C2 position of the oxirane ring [1]. This structural feature introduces steric hindrance that alters the regioselectivity of nucleophilic ring-opening reactions compared to unsubstituted benzyl glycidate (oxiranecarboxylic acid benzyl ester). In unsubstituted glycidates, nucleophilic attack occurs preferentially at the less substituted C3 position. In the 2-methyloxirane system, attack at the quaternary C2 position is sterically disfavored, potentially directing ring-opening exclusively to the C3 position with higher regioselectivity [2].

Epoxide Reactivity Nucleophilic Ring-Opening Stereoselective Synthesis

Benzyl 2-Methyloxirane-2-Carboxylate: Optimal Application Scenarios Derived from Evidence


Synthesis of Chiral Building Blocks Requiring Orthogonal Carboxyl Protection

Researchers pursuing multi-step asymmetric syntheses benefit from the benzyl ester's orthogonal deprotection capability. The hydrogenolytic cleavage of the benzyl group proceeds under neutral conditions that preserve the integrity of the 2-methyloxirane ring [1], a scenario where methyl or ethyl esters would require saponification conditions that cause epoxide ring-opening [2]. This orthogonality is particularly valuable when the epoxide is intended for subsequent stereoselective ring-opening to generate chiral alcohol or amine building blocks [3].

Reaction Optimization and Scale-Up Requiring UV-Active Monitoring

The benzyl chromophore enables convenient HPLC-UV monitoring of reaction progress and product purification without specialized detectors such as ELSD or RI [1]. For laboratories lacking ELSD instrumentation or when quantification accuracy is critical, the UV-active benzyl ester simplifies analytical method development and allows precise yield determination [2]. This advantage is particularly relevant during reaction optimization campaigns where multiple time-point analyses are required [3].

High-Purity Starting Material for Sensitive Downstream Chemistry

The availability of 98% purity grade (Leyan) provides a lower-impurity starting point compared to the 95% baseline typical for ethyl ester analogs [1]. In synthetic sequences where impurities from early steps propagate and amplify through subsequent transformations, starting with higher-purity material reduces cumulative purification burden and may improve overall yield [2]. This consideration is especially important in medicinal chemistry campaigns where final compound purity requirements exceed 95% [3].

Covalent Probe Design Requiring Regioselective Epoxide Reactivity

The sterically hindered 2-methyloxirane moiety directs nucleophilic ring-opening preferentially to the less substituted C3 position, providing higher regioselectivity than unsubstituted glycidate analogs [1]. This regioselectivity advantage is relevant for the design of covalent probes or irreversible inhibitors where the epoxide serves as the electrophilic warhead, as cleaner regioisomeric profiles simplify hit validation and SAR interpretation [2].

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